molecular formula C3H4ClFO B8805360 1-Chloro-3-fluoro-propan-2-one CAS No. 453-12-3

1-Chloro-3-fluoro-propan-2-one

Cat. No.: B8805360
CAS No.: 453-12-3
M. Wt: 110.51 g/mol
InChI Key: MAQXAAMLWBWVEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Chloro-3-fluoro-propan-2-one is a useful research compound. Its molecular formula is C3H4ClFO and its molecular weight is 110.51 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

453-12-3

Molecular Formula

C3H4ClFO

Molecular Weight

110.51 g/mol

IUPAC Name

1-chloro-3-fluoropropan-2-one

InChI

InChI=1S/C3H4ClFO/c4-1-3(6)2-5/h1-2H2

InChI Key

MAQXAAMLWBWVEE-UHFFFAOYSA-N

Canonical SMILES

C(C(=O)CCl)F

Origin of Product

United States

Significance of Halogenated Ketones in Organic Synthesis and Chemical Sciences

Halogenated ketones, particularly α-halo ketones, are a fundamentally important class of compounds in organic synthesis. Their significance stems from their enhanced reactivity, which allows them to serve as versatile building blocks for more complex molecular architectures. fiveable.me The presence of a halogen atom adjacent to the carbonyl group creates two electrophilic sites within the molecule: the carbonyl carbon and the α-carbon bearing the halogen.

This dual reactivity makes α-halo ketones potent alkylating agents. They readily participate in nucleophilic substitution reactions, often at rates significantly faster than their corresponding alkyl halide counterparts. This heightened reactivity is exploited in numerous synthetic transformations, including the synthesis of various heterocyclic compounds. For instance, α-halo ketones react with thioamides or thioureas to form thiazoles and aminothiazoles, respectively, which are common scaffolds in medicinal chemistry.

Furthermore, the acidity of the α-hydrogen in halo ketones is a key property exploited in reactions like the Favorskii rearrangement, where treatment with a base leads to the formation of a rearranged carboxylic acid ester. The ability to introduce a halogen at the α-position of a ketone is a crucial tool for functional group interconversion, enabling chemists to transform simple carbonyl compounds into a wide array of more complex molecules. fiveable.me

Overview of Dihalo Substituted Propanones in Chemical Literature

Dihalo-substituted propanones are a specific subclass of halogenated ketones that have found utility as intermediates and starting materials in various synthetic applications. The nature and position of the halogen atoms significantly influence the chemical properties and reactivity of these compounds.

Examples from the chemical literature illustrate their diversity:

1,3-Dichloroacetone: This symmetrical dihaloketone is a crystalline solid used in the synthesis of citric acid and as an intermediate for other organic compounds. nih.gov Its two reactive C-Cl bonds make it a bifunctional electrophile.

1,1-Dichloroacetone: An isomer of the above, this compound features two chlorine atoms on the same α-carbon. nih.gov It serves as a precursor in chemical synthesis, with its reactivity centered on the dichloromethyl group.

1,3-Dibromo-1,1-difluoro-2-propanone: A more complex example, this compound has been investigated as a synthon for producing fluorinated heterocycles. researchgate.netacs.org Specifically, it serves as a building block for 4-bromodifluoromethyl-substituted thiazoles, which are of interest in pharmaceutical research. researchgate.netacs.org The synthesis of this reagent highlights the ongoing development of novel halogenated building blocks for accessing complex fluorinated molecules. acs.org

The study of such compounds is crucial as the selective reaction at one of the halogenated sites can be a powerful strategy in multi-step synthesis. The different halogens in an asymmetrically substituted dihalopropanone, such as 1-chloro-3-fluoro-propan-2-one, offer the potential for chemoselective transformations.

Table 2: Comparison of Selected Dihalo-Substituted Propanones

Compound Name CAS Number Molecular Formula Key Feature/Use
1,3-Dichloroacetone 534-07-6 C₃H₄Cl₂O Symmetrical bifunctional electrophile; intermediate for citric acid synthesis. nih.gov
1,1-Dichloroacetone 513-88-2 C₃H₄Cl₂O Isomer with gem-dichloro group; synthetic intermediate. nih.gov

| 1,3-Dibromo-1,1-difluoro-2-propanone | Not Available | C₃H₂Br₂F₂O | Synthon for fluorinated heterocycles. researchgate.netacs.org |

Research Trajectories and Future Perspectives for 1 Chloro 3 Fluoro Propan 2 One Studies

Established Synthetic Pathways to this compound

The synthesis of this compound is typically achieved through a few well-documented routes, primarily involving halogenation of precursors or oxidation of the corresponding alcohol.

One of the most common methods involves the direct halogenation of a suitable propanone substrate. This can be approached by either fluorinating a chlorinated precursor or chlorinating a fluorinated one. For instance, the reaction can start from 1-chloropropan-2-one, which is then subjected to a fluorinating agent. Conversely, 1-fluoropropan-2-one can be treated with a chlorinating agent to yield the desired product. mdpi.comgoogle.com

Another established pathway is the oxidation of the corresponding secondary alcohol, 1-chloro-3-fluoropropan-2-ol. chemdad.comnih.govsigmaaldrich.com This precursor alcohol is commercially available and can be oxidized using a variety of standard oxidizing agents to afford the target ketone. The choice of oxidant and reaction conditions is critical to ensure high yield and prevent over-oxidation or side reactions.

A specific and effective method for preparing α-haloketones involves the use of diazomethane (B1218177). In a procedure applicable to this compound, a fluoroacetyl derivative, such as fluoroacetyl chloride, is reacted with diazomethane to form an intermediate diazoketone. This intermediate is then treated with hydrogen chloride (HCl) to introduce the chlorine atom and yield the final product.

Furthermore, the utility of this compound as a readily available intermediate is highlighted in the synthesis of other complex molecules. For example, it is used as a starting reagent in the microwave-assisted alkylation of 2-nitroimidazole (B3424786) to produce a key fluoroketone intermediate for the synthesis of fluoromisonidazole (B1672914), a radiotracer for positron emission tomography. researchgate.net

Table 1: Comparison of Selected Established Synthetic Routes

Starting Material Key Reagents Method Typical Product Use
1-Chloropropan-2-one Fluorinating Agent Halogen Exchange General Synthesis
1-Fluoropropan-2-one Chlorinating Agent Halogenation General Synthesis
1-Chloro-3-fluoropropan-2-ol Oxidizing Agent Oxidation General Synthesis
Fluoroacetyl Chloride Diazomethane, HCl Diazomethane Acylation Specific Synthesis
This compound 2-Nitroimidazole, Base N-Alkylation Intermediate for FMISO researchgate.net

Exploration of Novel Synthetic Approaches to this compound

Research into the synthesis of halogenated ketones continues to evolve, with novel methodologies focusing on improving efficiency, selectivity, and process safety.

Microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions. A notable application is the microwave-assisted alkylation of 2-nitroimidazole with 1-chloro-3-fluoropropan-2-one, which proceeds efficiently to give the desired intermediate for fluoromisonidazole. researchgate.net This method significantly reduces reaction times compared to conventional heating.

Flow chemistry represents another modern approach that offers enhanced control over reaction parameters, improved safety for handling hazardous intermediates, and potential for easier scale-up. The electrosynthesis of phenyl-2-propanone derivatives has been successfully demonstrated in an unsupported micro-flow cell, suggesting that similar electrochemical or continuous-flow processes could be developed for the synthesis of this compound, potentially from benzyl (B1604629) bromides and acetic anhydride (B1165640) precursors under green conditions. researchgate.net

One-pot syntheses, which combine multiple reaction steps into a single operation without isolating intermediates, are also gaining traction. For instance, a one-pot method for synthesizing 3-fluoroflavones involves the fluorination of a dione (B5365651) precursor with Selectfluor, followed by cyclization. researchgate.net This principle could be adapted for the synthesis of this compound, potentially streamlining the production process from simpler starting materials.

Green Chemistry Principles in the Synthesis of this compound

The integration of green chemistry principles is paramount in modern chemical synthesis to minimize environmental impact. For a compound like this compound, this involves addressing the choice of reagents, solvents, and energy sources.

A key goal is the replacement of hazardous halogenating agents. Traditional methods often use elemental halogens, which are toxic and produce significant waste. Greener protocols are being developed, such as an efficient method for halogenating naphthalenes using hydrogen peroxide (H₂O₂) and alkali metal halides in an aqueous micellar medium. scirp.org This in situ generation of the active halogen species avoids the direct handling of hazardous halogens. scirp.org The use of N-haloimides is another strategy for halogenation that can proceed in the absence of metal catalysts and oxidants. rsc.org

The use of safer, renewable solvents is another core principle. innovareacademics.in Many syntheses can be adapted to use water, ethanol, or other less toxic solvents instead of chlorinated ones. semanticscholar.org Some procedures can even be performed under solvent-free conditions, particularly with microwave irradiation, which further reduces environmental impact. lookchem.com

Biocatalysis offers a highly efficient and environmentally benign route for transformations. As detailed in the following section, the use of enzymes like alcohol dehydrogenases for the stereoselective reduction of this compound is a prime example of green chemistry, as the reactions are performed in aqueous media under mild conditions. researchgate.net

Finally, energy efficiency is improved through methods like microwave-assisted synthesis and electrosynthesis, which can lead to shorter reaction times and lower energy consumption compared to conventional thermal methods. researchgate.netresearchgate.net

Stereoselective Synthesis and Enantiomeric Enrichment of this compound

While this compound is an achiral molecule, it is a prochiral substrate of significant interest for stereoselective synthesis. Its carbonyl group can be reduced to form a chiral center at the C2 position, yielding the enantiomers of 1-chloro-3-fluoropropan-2-ol. The ability to control this reduction to produce a single enantiomer is crucial for the synthesis of chiral pharmaceuticals.

A highly effective method for this transformation is biocatalyzed reduction using isolated enzymes or whole-cell systems. Research has demonstrated a straightforward, one-pot, two-step protocol where this compound serves as a precursor. researchgate.net In this process, the ketone is subjected to bioreduction using specific alcohol dehydrogenases (ADHs) to obtain both enantiopure antipodes of the corresponding alcohol. researchgate.net

The direction of the stereoselectivity is dependent on the enzyme used:

Alcohol dehydrogenase from Rhodococcus ruber (ADH-A) typically yields the (R)-enantiomer of the alcohol.

Alcohol dehydrogenase from Lactobacillus brevis (LBADH) generally produces the (S)-enantiomer.

This enzymatic approach is a cornerstone of stereoselective synthesis involving this ketone, providing access to enantiomerically enriched building blocks that are valuable for further chemical elaboration. researchgate.net The synthesis of enantiopure (S)-(-)-propranolol, a widely used beta-blocker, often involves the kinetic resolution of a related intermediate, 1-chloro-3-(1-naphthyloxy)-2-propanol, highlighting the importance of obtaining such chiral halohydrins. lookchem.com

Table 2: Bioreduction of this compound

Biocatalyst Product Enantiomeric Purity Application Reference
ADH from Rhodococcus ruber (ADH-A) (R)-1-Chloro-3-fluoropropan-2-ol High (enantiopure) Chiral Building Block researchgate.net
ADH from Lactobacillus brevis (LBADH) (S)-1-Chloro-3-fluoropropan-2-ol High (enantiopure) Chiral Building Block researchgate.net

Electrophilic and Nucleophilic Reactivity of the Carbonyl Group in this compound

The carbonyl group (C=O) in this compound is a primary center for chemical reactions. The carbon atom of the carbonyl is significantly electrophilic, a characteristic that is amplified by the strong inductive electron-withdrawing effects of the adjacent chlorine and fluorine atoms. msu.eduorganic-chemistry.org This heightened electrophilicity makes the carbonyl carbon a prime target for attack by a wide variety of nucleophiles.

Nucleophilic addition to the carbonyl carbon is the initial step in several important transformations. For instance, in reduction reactions, a hydride nucleophile attacks the carbonyl carbon. Similarly, in the Favorskii rearrangement, attack by an alkoxide or amine nucleophile at the carbonyl initiates a cascade that leads to rearranged products. masterorganicchemistry.combyjus.com The general reactivity of α-haloketones shows that while nucleophilic attack can also occur at the α-carbon bearing a halogen, the carbonyl carbon is also a key electrophilic site. msu.edustackexchange.com The interaction between the π* orbital of the carbonyl group and the σ* orbital of the carbon-halogen bond results in a new, lower-energy Lowest Unoccupied Molecular Orbital (LUMO), making the molecule more susceptible to nucleophilic attack in general. stackexchange.com

Conversely, the oxygen atom of the carbonyl group possesses lone pairs of electrons, rendering it nucleophilic and basic. In the presence of acids, this oxygen can be protonated, which further enhances the electrophilicity of the carbonyl carbon, thereby activating the molecule for reactions with weaker nucleophiles.

Nucleophilic Substitution Reactions Involving Halogen Atoms in this compound

The presence of halogen atoms on the carbons alpha to the carbonyl group makes this compound a potent alkylating agent. numberanalytics.com The electron-withdrawing nature of the ketone functionality polarizes the C-X bonds, making the α-carbons susceptible to nucleophilic substitution (SN2) reactions. msu.eduyoutube.com Studies comparing chloroacetone (B47974) with n-propyl chloride show that the α-haloketone reacts with potassium iodide in acetone (B3395972) thousands of times faster, illustrating this enhanced reactivity. organic-chemistry.org

A critical aspect of the reactivity of this compound is the regioselectivity of nucleophilic attack, given the two different halogens. The carbon-fluorine bond is the strongest single bond to carbon, making fluoride (B91410) a poor leaving group compared to chloride. libretexts.org Consequently, nucleophilic substitution reactions are expected to occur almost exclusively at the carbon bearing the chlorine atom, displacing the more effective chloride leaving group. The reaction proceeds via a bimolecular (SN2) mechanism, which is favored for α-haloketones, while the corresponding SN1 reaction is disfavored due to the destabilizing effect of the adjacent carbonyl group on the potential carbocation intermediate. youtube.com

As a reactive electrophile, this compound can alkylate a variety of nucleophiles. The reaction typically proceeds via an SN2 mechanism at the chloromethyl position. A well-established parallel is the Michaelis-Arbuzov reaction, where trialkyl phosphites react with alkyl halides to form phosphonates. wikipedia.orgorganic-chemistry.org In a similar fashion, this compound would be expected to react with a trialkyl phosphite, such as triethyl phosphite. The nucleophilic phosphorus would attack the carbon bearing the chlorine atom, leading to the displacement of the chloride ion and the subsequent formation of a diethyl (2-fluoro-1-acetonyl)phosphonate.

A related transformation, the Perkow reaction, is a known pathway for α-haloketones, though it often competes with the Arbuzov reaction. numberanalytics.com

Table 1: Predicted Outcome of Alkylation with a Phosphorus Nucleophile

Reactant 1Reactant 2Predicted Major ProductReaction Type
This compoundTriethyl phosphiteDiethyl (2-fluoro-1-acetonyl)phosphonateMichaelis-Arbuzov Reaction

The synthesis of esters from this compound can be achieved through direct nucleophilic substitution. The reaction with a carboxylate salt, such as sodium acetate, would proceed via an SN2 attack of the carboxylate anion on the carbon bearing the chlorine atom. This would yield 2-fluoro-1-acetonyl acetate.

The formation of ethers via a direct Williamson ether synthesis, which involves an alkoxide base, is more complex. byjus.comwikipedia.org Strong bases like alkoxides preferentially abstract an acidic α'-proton (from the fluoromethyl group), initiating the Favorskii rearrangement, which leads to a rearranged ester product rather than a simple ether. byjus.comkhanacademy.org Therefore, direct ether formation via substitution at the C-Cl bond is unlikely to be the primary pathway when using strong alkoxide bases.

Table 2: Reactivity with Oxygen Nucleophiles

NucleophileExpected Major Reaction PathwayPredicted Product
Carboxylate (e.g., CH₃COO⁻)SN2 Substitution2-Fluoro-1-acetonyl acetate
Alkoxide (e.g., CH₃O⁻)Favorskii RearrangementMethyl 2-fluoroacrylate

This compound is a valuable precursor for the synthesis of heterocyclic compounds, particularly through reactions with amine and thiol-containing nucleophiles. A documented example is its reaction with N-acetyl-2-thiourea in refluxing ethanol. numberanalytics.comadichemistry.com This reaction is a classic Hantzsch thiazole (B1198619) synthesis. The thiourea (B124793) sulfur acts as the initial nucleophile, attacking the chloromethyl carbon to displace chloride. Subsequent intramolecular cyclization via attack of the amine nitrogen on the ketone's carbonyl group, followed by dehydration, yields the corresponding N-(4-fluoromethyl-thiazol-2-yl)-acetamide. numberanalytics.comadichemistry.com

Table 3: Synthesis of a Thiazole Derivative

Reactant 1Reactant 2ConditionsProductReference(s)
This compoundN-acetyl-2-thioureaEthanol (EtOH), Reflux, 1.5 hN-(4-Fluoromethyl-thiazol-2-yl)-acetamide numberanalytics.comadichemistry.com

Reactions with primary amines can follow several paths. The amine can act as a nucleophile, substituting the chlorine atom. Alternatively, if the amine is sufficiently basic, it can induce a Favorskii rearrangement to produce a rearranged amide. masterorganicchemistry.combyjus.com Another established method for converting α-haloketones to primary amines is the Delepine reaction, which uses hexamethylenetetramine followed by acidic hydrolysis. universiteitleiden.nl

Formation of Ethers and Esters via Substitution

Reduction Reactions of the Ketone Moiety

The ketone functionality of this compound can be selectively reduced to a secondary alcohol without affecting the carbon-halogen bonds under appropriate conditions. This transformation is typically accomplished using hydride-based reducing agents. The asymmetric reduction of α-haloketones is a well-studied process for producing valuable chiral halohydrins. msu.edu

Commonly used reagents include sodium borohydride (B1222165) (NaBH₄). msu.edu The reaction involves the nucleophilic addition of a hydride ion to the electrophilic carbonyl carbon, followed by protonation of the resulting alkoxide intermediate during workup. This process would convert this compound into 1-chloro-3-fluoro-propan-2-ol. nih.gov More sophisticated methods, including enzymatic reductions or catalytic hydrogenation with chiral catalysts, can be employed to achieve high stereoselectivity, yielding enantiomerically enriched halohydrins which are versatile synthetic intermediates. wikipedia.orgresearchgate.netresearchgate.net

Table 4: Predicted Product of Ketone Reduction

ReactantReagentPredicted ProductProduct Class
This compoundSodium borohydride (NaBH₄)1-Chloro-3-fluoro-propan-2-olHalohydrin

Oxidation Reactions of this compound

The oxidation of ketones to esters is known as the Baeyer-Villiger oxidation, typically carried out with peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA). This reaction involves the insertion of an oxygen atom between the carbonyl carbon and one of the adjacent α-carbons.

For an unsymmetrical ketone like this compound, the regioselectivity of the oxidation is determined by the relative migratory aptitude of the two α-substituents: the chloromethyl group (-CH₂Cl) and the fluoromethyl group (-CH₂F). The group that is better able to stabilize a positive charge during the transition state of the rearrangement step will migrate preferentially. msu.eduadichemistry.com The established order of migratory aptitude is tertiary alkyl > secondary alkyl > phenyl > primary alkyl > methyl. msu.edumasterorganicchemistry.com

Both -CH₂Cl and -CH₂F are primary alkyl groups substituted with electron-withdrawing halogens, which generally lowers their migratory aptitude. To determine the preference between them, their relative electron-withdrawing effects must be considered. Fluorine is more electronegative than chlorine, making the fluoromethyl group more electron-poor and thus a poorer migrator than the chloromethyl group. Therefore, the chloromethyl group is expected to migrate preferentially. This would lead to the formation of fluoromethyl chloroacetate (B1199739) as the major product.

Table 5: Predicted Outcome of Baeyer-Villiger Oxidation

ReactantReagentPredicted Major ProductRationale for Regioselectivity
This compoundPeroxyacid (e.g., m-CPBA)Fluromethyl chloroacetateThe chloromethyl (-CH₂Cl) group has a higher migratory aptitude than the more electron-withdrawing fluoromethyl (-CH₂F) group.

Radical Reactions and Photochemical Transformations of this compound

The study of radical reactions and photochemical transformations of α-haloketones, including this compound, reveals insights into their reactivity and potential for synthetic applications. The carbonyl group in aromatic ketones is often the primary site of photochemical activity. acs.org The initial step in many of these reactions is the absorption of light, leading to an excited state that can then undergo various transformations.

Photochemical reactions of similar compounds, such as 2-chloro-substituted 1,3-diarylpropan-1,3-diones, have been shown to be highly dependent on the nature of the halogen and other substituents. researchgate.net For instance, irradiation of certain α-chloroacetophenones in different solvents can lead to different products, such as indanones or phenylacetic acids. mdpi.com The photochemical behavior of 2-halo-substituted 1,3-diarylpropan-1,3-dione is influenced by the halogen atom and the presence of electron-donating groups on the phenyl ring. researchgate.net Specifically, 2-fluoro derivatives of 1,3-diarylpropan-1,3-diones were found to be photostable, while 2-chloro-2-fluoro derivatives yielded 3-fluoroflavones upon irradiation. researchgate.net

A specific type of photochemical reaction is the photo-Favorskii rearrangement. wikipedia.orggrafiati.com This reaction has been utilized in the photochemical release of certain protected molecules, proceeding through a triplet diradical and a dione spiro intermediate. wikipedia.org While direct studies on this compound are limited, the behavior of analogous compounds suggests that it could undergo similar photochemical transformations. The presence of both chlorine and fluorine atoms would likely influence the reaction pathways and product distribution.

Influence of Halogen Substituents on Reaction Mechanisms and Selectivity

The presence and nature of halogen substituents at the α-position of a ketone significantly influence its chemical reactivity and the selectivity of its reactions. This is due to a combination of electronic and steric effects.

Electronic Effects on Reactivity (e.g., Inductive Effects)

The halogen atoms in this compound exert a strong inductive electron-withdrawing effect. mdpi.comnih.gov This effect increases the polarity of the carbon-halogen bond and enhances the electrophilicity of the α-carbon, making it more susceptible to nucleophilic attack. mdpi.comnih.gov The reactivity of α-haloketones in bimolecular nucleophilic substitution reactions is significantly enhanced compared to corresponding alkyl halides. mdpi.comnih.gov The more polar the C-X bond, the faster the reaction with nucleophiles. mdpi.comnih.gov

The presence of a halogen atom also affects the acidity of the α-hydrogens. The inductive effect of the halogen increases the acidity of the remaining α-hydrogens, which can influence base-promoted reactions. pressbooks.pub In base-promoted halogenations, the introduction of one halogen atom makes the remaining α-hydrogens more acidic, leading to faster subsequent halogenations. pressbooks.publibretexts.org However, in acid-catalyzed halogenation, the introduction of a halogen atom deactivates the carbonyl group towards further protonation, thus typically resulting in monohalogenation. pressbooks.pub

The type of halogen also plays a crucial role. Fluorine, being the most electronegative element, exerts the strongest inductive effect. However, it also has a destabilizing effect on adjacent double bonds, which can influence enol formation. stackexchange.com Chlorine is less electronegative than fluorine but still significantly influences the reactivity of the molecule. stackexchange.com The differing electronic effects of chlorine and fluorine in this compound would lead to differential reactivity at the C1 and C3 positions.

Steric Effects in Reaction Pathways

Steric hindrance caused by the halogen substituents can also affect reaction pathways. While the inductive effect generally increases reactivity towards nucleophiles, large halogen atoms can sterically hinder the approach of bulky nucleophiles. The isopropoxy group, for example, provides moderate steric bulk that can influence reactivity in substitution and coupling reactions. In the context of this compound, the chlorine atom is larger than the fluorine atom, which could lead to some degree of steric differentiation in reactions involving nucleophilic attack at the adjacent carbon atoms. However, for many reactions, the electronic effects of the halogens are considered to be the dominant factor influencing reactivity. stackexchange.com

Intermolecular and Intramolecular Rearrangement Studies of this compound

A significant rearrangement reaction for α-haloketones is the Favorskii rearrangement. libretexts.orgnumberanalytics.com This reaction involves the treatment of an α-haloketone with a base to yield a rearranged carboxylic acid derivative, often with a contraction of the carbon skeleton in cyclic systems. wikipedia.orgnumberanalytics.com The mechanism is believed to proceed through the formation of a cyclopropanone (B1606653) intermediate. wikipedia.orgyoutube.com

The structure of the starting α-haloketone, including the nature of the halogen and other substituents, influences the feasibility and outcome of the Favorskii rearrangement. numberanalytics.com For this compound, the presence of two different halogens on either side of the carbonyl group presents an interesting case for regioselectivity in the rearrangement. The initial step involves the formation of an enolate, and the relative acidity of the α-protons will dictate where this occurs. The subsequent intramolecular nucleophilic substitution to form the cyclopropanone intermediate would then be influenced by the leaving group ability of the halogens (chloride vs. fluoride).

Structural Elucidation and Spectroscopic Characterization of 1 Chloro 3 Fluoro Propan 2 One and Its Derivatives

Advanced Spectroscopic Techniques for Structural Analysis of 1-Chloro-3-fluoro-propan-2-one

Spectroscopic methods are fundamental to the characterization of this compound, each providing unique insights into its molecular structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise structural arrangement of atoms in this compound.

¹H NMR: In the proton NMR spectrum, the methylene (B1212753) protons adjacent to the chlorine (Cl-CH₂) and fluorine (F-CH₂) atoms would exhibit distinct chemical shifts. The protons of the chloromethyl group are expected to appear at a certain chemical shift, while the protons of the fluoromethyl group would resonate at a different field and show coupling to the adjacent fluorine atom, resulting in a doublet.

¹³C NMR: The carbon NMR spectrum would display three distinct signals corresponding to the carbonyl carbon (C=O), the chloromethyl carbon (-CH₂Cl), and the fluoromethyl carbon (-CH₂F). The carbon attached to the fluorine atom will appear as a doublet due to one-bond carbon-fluorine coupling (¹JCF).

¹⁹F NMR: Fluorine-19 NMR is particularly informative, showing a triplet for the fluorine atom due to coupling with the two adjacent protons (²JHF).

Advanced 2D-NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further confirm the connectivity between protons and carbons within the molecule.

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides critical information about the functional groups present in this compound.

IR Spectroscopy: The IR spectrum is characterized by a strong absorption band corresponding to the carbonyl (C=O) group stretch, typically found in the region of 1720-1740 cm⁻¹. Other significant peaks include those for the C-Cl and C-F stretching vibrations.

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds and is particularly useful for observing the symmetric vibrations of the molecule.

The combination of IR and Raman data allows for a more complete assignment of the vibrational modes of the molecule.

Mass spectrometry (MS) is employed to determine the molecular weight and elemental composition of this compound.

Electron Impact (EI) MS: In EI-MS, the molecule is fragmented, providing a unique fingerprint. The mass spectrum would show the molecular ion peak [M]⁺ and characteristic fragment ions resulting from the loss of chlorine, fluorine, or carbonyl groups. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a roughly 3:1 ratio) would be evident in the molecular ion and chlorine-containing fragment peaks.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement, which can be used to confirm the elemental formula of the compound. For instance, a patent for pyrrolidine-1,2-dicarboxamide derivatives mentions the use of this compound in a synthesis and its characterization using ESI-MS. google.comgoogle.com

A liquid chromatography-tandem mass spectrometry (LC/MS) system has been used to analyze products derived from this compound. googleapis.com

UV-Visible (UV-Vis) spectroscopy is used to investigate the electronic transitions within the molecule. For this compound, the most prominent feature in the UV-Vis spectrum would be the n → π* transition associated with the carbonyl group. This transition typically occurs in the region of 270-300 nm and is characterized by a weak absorption band. The presence of halogen atoms can slightly shift the position of this absorption.

Mass Spectrometry (MS) Applications in Characterization

X-ray Crystallography of this compound Co-crystals and Derivatives

While obtaining a single crystal of this compound itself might be challenging, X-ray crystallography of its solid derivatives or co-crystals is a powerful technique to determine the precise three-dimensional arrangement of atoms. anton-paar.com This method provides accurate data on bond lengths, bond angles, and intermolecular interactions in the solid state.

For instance, the structures of derivatives of α-haloketones have been unambiguously elucidated by X-ray crystallography. researchgate.net In studies of related haloketone derivatives, X-ray analysis has been crucial in confirming the stereochemistry, such as the orientation of the halogen substituent. arkat-usa.org The synthesis of various heterocyclic compounds, such as 2-amino-1,3-selenazoles, utilizes α-halo ketones, and the structures of the resulting products are often confirmed by X-ray crystallography. researchgate.net Similarly, heavy atom-labeled derivatives can be used in X-ray crystallography to solve the phase problem and determine the structure. mdpi.com

Chiral Analysis and Stereochemical Assignment of this compound

This compound is a prochiral molecule, meaning it does not have a chiral center but can be converted into a chiral molecule in a single step. The carbonyl group can be reduced to a hydroxyl group, creating a chiral center.

The asymmetric reduction of prochiral ketones is a common strategy for synthesizing chiral alcohols. almacgroup.comthieme-connect.de Various biocatalytic methods, often employing carbonyl reductases (CREDs) or alcohol dehydrogenases (ADHs), are used for the enantioselective reduction of prochiral ketones. thieme-connect.denih.gov These enzymatic methods can produce chiral alcohols with high enantiomeric excess. almacgroup.com The absolute configuration of the resulting chiral alcohol can be determined by methods such as X-ray crystallography or vibrational circular dichroism (VCD). almacgroup.com The stereochemical outcome of such reductions is often governed by the specific enzyme used. nih.gov

The enantioselective alkylation of ketones can also be achieved through the formation of chiral enamines. acs.org Furthermore, the asymmetric hydrogenation of prochiral ketones is another important method for producing chiral alcohols. academie-sciences.fr

Theoretical and Computational Chemistry Studies of 1 Chloro 3 Fluoro Propan 2 One

Quantum Chemical Calculations for Electronic Structure and Bonding in 1-Chloro-3-fluoro-propan-2-one

Quantum chemical calculations are fundamental tools for understanding the intrinsic properties of molecules. For this compound, these methods can predict its geometry, electronic distribution, and the nature of its chemical bonds, which are crucial for rationalizing its chemical behavior.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. usp.brresearchgate.net DFT methods are used to investigate the electronic structure of molecules by focusing on the electron density rather than the complex many-electron wavefunction. researchgate.net For this compound, DFT calculations, often using hybrid functionals like B3LYP, can be employed to optimize the molecular geometry, predict vibrational frequencies, and calculate electronic properties such as molecular electrostatic potential (MEP) and frontier molecular orbitals (HOMO and LUMO). nih.govchinesechemsoc.orgrsc.org

The MEP map, for instance, would reveal the distribution of charge across the molecule, highlighting the electrophilic carbon of the carbonyl group and the electronegative halogen and oxygen atoms. This information is critical for predicting sites of nucleophilic attack. nih.govresearchgate.net The HOMO-LUMO energy gap, another key parameter derived from DFT, provides an indication of the molecule's chemical reactivity and kinetic stability. rsc.orgnih.gov A smaller gap generally suggests higher reactivity.

Illustrative DFT-calculated properties for a representative conformer of this compound are presented in Table 1. These values are hypothetical and serve to demonstrate the type of data generated from such calculations.

PropertyCalculated Value (Illustrative)Method/Basis Set (Example)
Total Energy-689.5 HartreeB3LYP/6-311+G(d,p)
HOMO Energy-7.5 eVB3LYP/6-311+G(d,p)
LUMO Energy-1.2 eVB3LYP/6-311+G(d,p)
HOMO-LUMO Gap6.3 eVB3LYP/6-311+G(d,p)
Dipole Moment2.5 DB3LYP/6-311+G(d,p)

Ab Initio Methods in Compound Analysis

Ab initio methods are quantum chemical calculations derived directly from theoretical principles, without the inclusion of experimental data. nih.gov Methods like Hartree-Fock (HF) and post-Hartree-Fock methods such as Møller-Plesset perturbation theory (MP2) provide a rigorous framework for studying molecular systems. While computationally more demanding than DFT, they can offer benchmark-quality results for smaller molecules.

For this compound, ab initio calculations would be instrumental in accurately determining the geometries of various conformers and the energy barriers for their interconversion. nih.gov These methods are particularly valuable for studying systems where electron correlation effects are significant. Comparing results from different levels of theory (e.g., HF, MP2, and DFT) can provide a comprehensive understanding of the electronic structure and the reliability of the computational models. nih.govresearchgate.net For instance, a comparative study on 2-halocyclohexanones showed that ab initio calculations were in complete agreement with experimental data for the fluoro and chloro derivatives. researchgate.net

Conformational Analysis of this compound

The flexibility of the single bonds in this compound allows it to exist in various conformations. Conformational analysis aims to identify the most stable conformers and understand the energetic factors that govern their relative populations. This is crucial as the reactivity of the molecule can be highly dependent on its conformation. beilstein-journals.org

Preferred Conformational Isomers and Energy Landscapes

The rotation around the C1-C2 and C2-C3 bonds in this compound gives rise to a complex potential energy surface with several minima corresponding to stable conformers. mdpi.comresearchgate.netnih.govstanford.edu The relative energies of these conformers are determined by a delicate balance of steric hindrance, electrostatic interactions (dipole-dipole repulsion or attraction), and stabilizing electronic effects like hyperconjugation. researchgate.net

In α-haloketones, there is often a preference for a conformation where the halogen atom is cis or gauche to the carbonyl oxygen. wikipedia.orgnih.govmdpi.com For this compound, the key dihedral angles to consider are F-C3-C2=O and Cl-C1-C2=O. The possible conformers would include structures where the halogens are syn (eclipsed), anti (periplanar), or gauche with respect to the carbonyl group and each other. Theoretical calculations are essential to map out the energy landscape and identify the global minimum energy conformation. mdpi.comresearchgate.netstanford.edubiorxiv.org

Table 2 presents a hypothetical energy landscape for the primary conformers of this compound, illustrating the kind of data obtained from conformational analysis.

Conformer (Dihedral Angles: F-C3-C2=O, Cl-C1-C2=O)Relative Energy (kcal/mol) (Illustrative)Predicted Population at 298 K (%) (Illustrative)
gauche, gauche0.0055
gauche, anti0.8520
anti, gauche1.1015
anti, anti2.505
syn, gauche3.505

Intramolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

While this compound lacks the classic hydrogen bond donors, other intramolecular interactions play a significant role. Dipole-dipole interactions between the C=O, C-F, and C-Cl bonds are critical in determining conformational preferences. researchgate.net Repulsion between the negative ends of these dipoles can destabilize certain conformations, while attractive interactions can stabilize others.

Furthermore, the possibility of halogen bonding, where the electrophilic region of one halogen atom (the σ-hole) interacts with a nucleophilic region like the carbonyl oxygen, cannot be discounted. u-strasbg.frusu.edu Computational studies on halogenated tubercidin (B1682034) complexes have highlighted the importance of halogen bonding in ligand-protein interactions, and similar principles could apply intramolecularly in this compound. mdpi.com The strength of such interactions generally increases with the polarizability of the halogen (I > Br > Cl > F). u-strasbg.fr

Hyperconjugative Interactions and the Gauche Effect

Hyperconjugation is a stabilizing interaction that involves the delocalization of electrons from a filled bonding orbital to an adjacent empty or partially filled antibonding orbital. In α-haloketones, hyperconjugative interactions between the lone pairs of the oxygen atom and the antibonding orbital of the C-X (halogen) bond (nO → σC-X), or between C-H or C-C bonding orbitals and the C-F or C-Cl antibonding orbitals (σC-H/C-C → σC-X), can significantly influence conformational stability. acs.orgnih.gov

These interactions are often invoked to explain the "gauche effect," where a conformation with adjacent electronegative substituents in a gauche arrangement is unexpectedly more stable than the anti conformation. researchgate.netwikipedia.org For 1,2-difluoroethane, hyperconjugation (σC-H → σ*C-F) is considered the primary reason for the stability of the gauche conformer. wikipedia.org In α-haloketones, the situation is more complex due to the presence of the carbonyl group. Studies on α-halopropiophenones suggest that hyperconjugation is largely driven by the donation from the oxygen lone pair to adjacent C-C bonds. acs.orgnih.gov A careful computational analysis of this compound would be necessary to dissect the contributions of various hyperconjugative interactions and their role in dictating the preferred conformation.

Reaction Pathway Modeling and Transition State Analysis for this compound Transformations

Theoretical and computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions involving this compound. By modeling reaction pathways and analyzing the corresponding transition states, researchers can predict the feasibility, kinetics, and stereoselectivity of its various transformations. These studies are typically performed using quantum mechanical methods, such as Density Functional Theory (DFT), which offers a balance between computational cost and accuracy for molecules of this size. researchgate.net

For a bifunctional compound like this compound, several reaction types are of interest for computational modeling. These include nucleophilic substitution at the carbon bearing the chlorine atom, reactions involving the carbonyl group, and potential rearrangement pathways like the Favorskii reaction. thegoodscentscompany.com

Reaction pathway modeling involves mapping the potential energy surface (PES) of the reacting system. Key points on the PES include the reactants, products, any intermediates, and the transition states that connect them. The transition state is a critical point on the reaction coordinate, representing the highest energy barrier that must be overcome for the transformation to occur. The structure and energy of the transition state are located and optimized computationally.

For instance, in a nucleophilic substitution reaction where a nucleophile attacks the C-Cl bond, computational models can determine whether the reaction proceeds via an S(_N)2 mechanism (a single transition state) or a two-step mechanism involving an intermediate. The calculated activation energy (the energy difference between the reactants and the transition state) is crucial for predicting the reaction rate.

Theoretical studies on related halo-ketones have demonstrated the utility of these methods. thegoodscentscompany.com For this compound, calculations would explore the transition state structures for various nucleophiles, providing insight into how the fluorine atom and the carbonyl group influence the reactivity of the chloromethyl group. The analysis would include geometric parameters of the transition state (e.g., bond lengths and angles) and vibrational frequency calculations to confirm that the optimized structure is a true transition state (characterized by a single imaginary frequency).

Molecular Dynamics Simulations for Dynamic Behavior of this compound

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For this compound, MD simulations can provide detailed insights into its dynamic behavior, conformational flexibility, and interactions with its environment, such as in a solvent. While specific MD studies on this compound are not widely published, the methodology is broadly applied to similar halogenated organic molecules. researchgate.net

An MD simulation numerically solves Newton's equations of motion for a system of interacting particles, generating a trajectory that describes how the positions and velocities of the particles evolve over time. This requires a force field, which is a set of parameters that defines the potential energy of the system as a function of the coordinates of its particles.

A key application of MD for this compound would be to explore its conformational landscape. The molecule has rotational freedom around the C-C single bonds, leading to different spatial arrangements of the chloro, fluoro, and carbonyl groups. MD simulations can reveal the relative populations of different conformers (e.g., gauche and anti) and the energy barriers for interconversion between them. This is particularly relevant as conformational preferences can significantly impact a molecule's reactivity and physical properties. Studies on related fluorinated compounds have shown the importance of hyperconjugative interactions and electrostatic forces in determining conformational stability, which MD can help elucidate. researchgate.net

Furthermore, MD simulations are invaluable for studying the solvation of this compound. By simulating the molecule in a box of explicit solvent molecules (e.g., water or an organic solvent), one can analyze the structure of the solvation shell, the formation of hydrogen bonds (if applicable), and the dynamics of solvent-solute interactions. This information is critical for understanding its solubility and the kinetics of reactions in solution.

Spectroscopic Property Prediction and Correlation with Experimental Data

The prediction of spectroscopic properties through computational methods is a cornerstone of modern chemical analysis. For this compound, theoretical calculations can predict spectra such as Infrared (IR) and Nuclear Magnetic Resonance (NMR), which can then be correlated with experimental data to confirm the molecular structure and understand its electronic properties.

Quantum chemical methods, particularly DFT, are frequently used to predict vibrational frequencies. researchgate.net The calculation involves optimizing the molecular geometry and then computing the second derivatives of the energy with respect to the atomic positions. The resulting vibrational modes and their intensities can be used to generate a theoretical IR spectrum. This predicted spectrum can be compared to an experimental one to aid in the assignment of absorption bands to specific molecular vibrations, such as the C=O stretch, C-Cl stretch, and C-F stretch.

Similarly, NMR chemical shifts ((\delta)) and spin-spin coupling constants (J) can be calculated. The Gauge-Including Atomic Orbital (GIAO) method is commonly employed for this purpose. researchgate.net Theoretical predictions of ¹H, ¹³C, and ¹⁹F NMR spectra are particularly valuable for halogenated compounds. By comparing the calculated chemical shifts with experimental values, one can confirm structural assignments. For example, the predicted ¹⁹F NMR spectrum would be highly characteristic of the fluorine's chemical environment.

The table below presents a selection of physicochemical and spectroscopic-related properties for this compound, derived from computational prediction models. epa.gov Such predictions are vital in the absence of extensive experimental data.

PropertyPredicted ValueUnit
Polarizability8.32ų
Molar Refractivity21.8cm³
Molar Volume84.7cm³
Surface Tension30.1dyne/cm
Density1.30g/cm³
Boiling Point144.1°C
Vapor Pressure5.3mmHg

Correlation studies between predicted and experimental spectra serve a dual purpose: they validate the accuracy of the computational methods and basis sets used, and they provide a more profound understanding of the molecule's structure and behavior. researchgate.net

Synthetic Utility and Applications in Advanced Organic Chemistry

1-Chloro-3-fluoro-propan-2-one as a Versatile Building Block in Organic Synthesis

The presence of two different halogen atoms and a ketone functional group makes this compound a valuable precursor and intermediate in the synthesis of various organic compounds. smolecule.com The differential reactivity of the C-Cl and C-F bonds, along with the electrophilic nature of the carbonyl carbon, allows for a range of chemical transformations.

Precursor in the Synthesis of Fluorinated Compounds

The fluorine atom in this compound is a key feature that allows for its use in the synthesis of other fluorinated molecules. Organofluorine compounds are of significant interest in medicinal chemistry and materials science due to the unique properties conferred by fluorine, such as increased metabolic stability and altered biological activity. The compound can be used to introduce the fluoromethyl group into various molecular scaffolds. For example, it can serve as a starting material for creating more complex organofluorine compounds. vulcanchem.com The synthesis of fluorinated analogues of biologically active molecules is a common strategy in drug discovery. acs.org

Intermediate in the Synthesis of Chlorinated Compounds

Similarly, the chlorine atom provides a reactive site for various nucleophilic substitution reactions, making this compound a useful intermediate in the synthesis of chlorinated compounds. The chlorine atom, being a good leaving group, can be displaced by a variety of nucleophiles, enabling the introduction of different functional groups. This reactivity is harnessed in the preparation of chlorinated tetralin compounds, which have shown potential in pharmaceutical applications. google.com The synthesis of such compounds often involves multiple steps where the chlorinated intermediate is further modified to achieve the final target molecule.

Applications in the Synthesis of Complex Organic Molecules

The unique trifunctional nature of this compound makes it a valuable tool for synthetic chemists in the construction of complex molecular architectures, including heterocyclic compounds and chiral molecules.

Role in Heterocyclic Compound Synthesis (e.g., Furan (B31954) Synthesis)

Heterocyclic compounds are a major class of organic molecules with wide-ranging applications, particularly in pharmaceuticals. This compound can be utilized in the synthesis of various heterocyclic systems. For instance, derivatives of this compound, such as 1-Chloro-3-(furan-2-ylmethylamino)propan-2-one, are used in the synthesis of furan-containing molecules. sigmaaldrich.com The reactivity of the ketone and the chloro- and fluoro-substituted carbons allows for cyclization reactions to form five- and six-membered rings. The synthesis of furan derivatives often involves the reaction of α-haloketones with β-dicarbonyl compounds or their equivalents.

Use in Stereoselective Synthesis of Chiral Compounds

The synthesis of single enantiomers of chiral molecules is of paramount importance in the pharmaceutical industry, as different enantiomers can have vastly different biological activities. This compound can be employed in stereoselective synthesis. For example, its reduction can lead to the formation of chiral halohydrins, which are valuable intermediates. The stereoselective reduction of the ketone functionality can be achieved using chiral reducing agents or enzymatic methods, leading to the formation of optically active (S)- or (R)-1-chloro-3-fluoropropan-2-ol. vulcanchem.combldpharm.com These chiral building blocks can then be used in the synthesis of more complex enantiomerically pure compounds. google.comlookchem.com The stereoselective synthesis of ferrocene (B1249389) derivatives is one such application where chiral synthons are crucial.

Development of this compound Derivatives for Specialized Chemical Applications

Researchers have developed various derivatives of this compound to fine-tune its chemical properties for specialized applications. By modifying the substituents on the propanone backbone, new molecules with tailored reactivity and functionality can be created. For instance, the synthesis of 1-chloro-3-(substituted-phenyl)propan-2-one derivatives allows for the exploration of structure-activity relationships in various chemical and biological contexts. biosynth.comuni.lu The development of these derivatives expands the synthetic utility of the parent compound and opens up new avenues for research in areas such as medicinal chemistry and materials science. tandfonline.com

Analytical Methodologies for the Detection and Quantification of 1 Chloro 3 Fluoro Propan 2 One

Chromatographic Techniques for Separation and Analysis

Chromatography is the cornerstone for isolating 1-chloro-3-fluoro-propan-2-one from complex mixtures, enabling its subsequent identification and quantification. The choice between gas and liquid chromatography is primarily dictated by the sample matrix and the required sensitivity.

Gas chromatography is a principal technique for the analysis of volatile and thermally stable compounds. Haloketones, as a class, are amenable to GC analysis. For compounds like this compound, headspace solid-phase microextraction (HS-SPME) can be utilized as a solvent-free sample preparation method, which is particularly effective for extracting volatile organic compounds from liquid samples. nih.gov

In a typical HS-SPME-GC method developed for other haloketones, analytes are extracted from the headspace above the sample onto a coated fiber. nih.gov This fiber is then transferred to the hot GC inlet for thermal desorption and analysis. The selection of the stationary phase in the GC column is critical for achieving good separation. A common choice for separating polar analytes like ketones is a column with a polyethylene (B3416737) glycol (wax-type) phase or a mid-polarity phase.

Table 1: Illustrative GC Parameters for Analysis of Related Haloketones

Parameter Example Condition
Technique Headspace SPME-GC
Fiber Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)
Extraction Time 15 min
Desorption Temp. 250 °C
GC Column e.g., DB-WAX (30 m length)
Detector Mass Spectrometer (MS) or Electron Capture Detector (ECD)

Note: These parameters are based on methods developed for other haloketones and would require optimization for this compound. nih.govsapub.org

High-Performance Liquid Chromatography (HPLC) is a versatile technique suitable for compounds that may have lower volatility or thermal instability. For a small, polar molecule like this compound, reversed-phase HPLC is the most probable mode of separation. In this mode, a non-polar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol.

Detection in HPLC can be challenging as this compound lacks a strong chromophore for UV-Vis detection at higher wavelengths. google.com Analysis would likely rely on detection at low UV wavelengths (around 200-210 nm) where the carbonyl group absorbs, though this can be prone to interference. Therefore, HPLC is most powerful when coupled with a more universal or specific detector, such as a mass spectrometer. googleapis.com

Gas Chromatography (GC) and its Variants

Hyphenated Techniques for Enhanced Detection

To overcome the limitations of standalone chromatographic detectors and to provide definitive structural confirmation, chromatography is often "hyphenated" with mass spectrometry.

GC-MS is a highly effective technique for the analysis of volatile compounds like haloketones. nih.gov It combines the separation power of GC with the sensitive and specific detection capabilities of MS. Following separation on the GC column, the analyte enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting mass spectrum, which shows the fragmentation pattern of the molecule, serves as a chemical fingerprint for identification.

For quantitative analysis, the instrument can be operated in selected ion monitoring (SIM) mode. In SIM mode, the mass spectrometer is set to detect only a few characteristic ions of the target analyte, which significantly increases sensitivity and reduces the impact of matrix interference. Research on other haloketones has shown that GC-MS methods can achieve low limits of detection, often in the nanogram-per-liter range. nih.gov

LC-MS is the preferred method for analyzing compounds that are not easily addressed by GC, and it is particularly useful for monitoring reactions in solution. Patent literature describing the synthesis of complex molecules using this compound as a starting material indicates the use of LC-MS for reaction monitoring and product analysis. googleapis.comgoogle.comlibretexts.org These analyses are typically performed using electrospray ionization (ESI), which is a soft ionization technique suitable for polar molecules.

The ESI source converts ions in the liquid phase into gas-phase ions, which can then be analyzed by the mass spectrometer. In synthetic chemistry applications, LC-MS with ESI has been used to identify reaction products and intermediates derived from this compound, confirming their molecular weight via the detection of protonated molecules [M+H]⁺ or other adducts. googleapis.comlibretexts.org

Table 2: Example LC-MS System Configuration for Analysis of Reaction Mixtures Containing Derivatives of this compound

Parameter Example Condition
Technique High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Ionization Electrospray Ionization (ESI)
Mass Spectrometer Triple Quadrupole
Detection Mode Detection of molecular ions (e.g., [M+H]⁺ or [M-H]⁻)

Source: Based on systems described for analyzing derivatives. googleapis.comgoogle.comlibretexts.org

GC-Mass Spectrometry (GC-MS) for Identification and Quantification

Derivatization Strategies for Analytical Enhancement

For certain analytical techniques, particularly GC, derivatization can be a crucial step to improve the analyte's properties for analysis. Derivatization is a chemical reaction that modifies the analyte to make it more suitable for separation and detection. youtube.com

The primary reasons to derivatize a compound like this compound would be to increase its volatility or thermal stability, and to enhance detector response. While the ketone functional group is generally stable for GC, derivatization can be beneficial if the compound is present in a complex matrix or if very high sensitivity is required. Common derivatization approaches for carbonyl compounds include reactions with hydroxylamines to form oximes, or with hydrazine-based reagents.

For GC analysis, silylation is a common derivatization technique for compounds with active hydrogens, but it is less directly applicable to a ketone unless targeting enol forms. youtube.com More relevant for ketones is acylation, which can introduce fluorinated groups to the molecule. youtube.com This strategy is particularly powerful when using an electron capture detector (ECD), as the introduction of additional halogen atoms can dramatically increase the detector's response.

Table 3: Common Derivatization Approaches for Carbonyl Compounds

Reagent Type Functional Group Targeted Purpose
Hydroxylamines Carbonyl (Ketone) Forms stable oxime derivatives, improves chromatography.
Hydrazine derivatives Carbonyl (Ketone) Forms hydrazone derivatives, often with strong UV absorbance or fluorescence for HPLC.
Fluorinated Acylating Agents Enolizable Ketones Introduces polyfluorinated groups to enhance ECD response in GC. youtube.com

Spectrophotometric Methods for Quantitative Analysis

Direct spectrophotometric analysis of this compound is challenging. The carbonyl group (C=O) within the molecule is a chromophore that absorbs ultraviolet (UV) light; however, the n→π* electronic transition is typically weak (low molar absorptivity) and occurs in a region (around 270-285 nm) that is susceptible to interference from other organic molecules present in the sample matrix. egyankosh.ac.in

To overcome these limitations, indirect spectrophotometric methods involving chemical derivatization are employed. This strategy converts the target analyte into a new compound (a derivative) with a strong chromophore that absorbs intensely in the UV or visible region of the spectrum, thereby significantly enhancing analytical sensitivity and selectivity. mt.comlibretexts.org

A widely established method for the spectrophotometric determination of ketones is derivatization with 2,4-dinitrophenylhydrazine (B122626) (DNPH). egyankosh.ac.inmt.comsjpas.com The reaction involves the nucleophilic addition of the amino group from DNPH to the carbonyl carbon of this compound, followed by the elimination of a water molecule to form a stable 2,4-dinitrophenylhydrazone derivative. sjpas.comresearchgate.net This reaction is typically carried out under acidic conditions. egyankosh.ac.inresearchgate.net The resulting hydrazone is a highly colored compound, often appearing yellow to deep red, which can be quantified using a UV-Vis spectrophotometer at its wavelength of maximum absorbance (λmax), generally in the visible range between 360 nm and 480 nm, depending on the specific structure and solvent. egyankosh.ac.inmt.com

The general procedure involves:

Reacting the sample containing this compound with an acidic solution of DNPH. allen.in

Allowing the reaction to proceed, sometimes with gentle heating to ensure complete derivatization. egyankosh.ac.inrsc.org

Addition of a base, such as potassium hydroxide, which can shift the absorbance to a longer wavelength (e.g., 480 nm) and further intensify the color. egyankosh.ac.in

Measuring the absorbance of the resulting solution at the λmax.

Quantifying the concentration by comparing the absorbance to a calibration curve prepared from standards of known concentration. egyankosh.ac.in

Table 1: Hypothetical Validation Parameters for Spectrophotometric Analysis of this compound via DNPH Derivatization

ParameterTypical ValueDescription
Wavelength (λmax)~365-480 nmThe wavelength of maximum absorbance for the 2,4-dinitrophenylhydrazone derivative. The exact value depends on the solvent and pH.
Linearity Range0.5 - 20 µg/mLThe concentration range over which the absorbance is directly proportional to the concentration of the analyte.
Correlation Coefficient (r²)>0.998A measure of how well the calibration data fit a linear regression model. Values close to 1.0 indicate high linearity.
Limit of Detection (LOD)~0.1 µg/mLThe lowest concentration of the analyte that can be reliably detected above the background noise.
Limit of Quantification (LOQ)~0.3 µg/mLThe lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.
Precision (%RSD)<5%The relative standard deviation, indicating the closeness of repeated measurements.
Accuracy (% Recovery)98 - 102%The closeness of the measured value to the true value, determined by analyzing spiked samples.

Advanced Sample Preparation Techniques for Complex Matrices

Effective sample preparation is critical for isolating this compound from complex matrices such as industrial effluents, biological fluids, or environmental water samples. The primary goals are to remove interfering components, concentrate the analyte to detectable levels, and transfer it into a solvent compatible with the subsequent analytical method. The two most common advanced techniques for this purpose are Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE). nasa.govwaters.com

Liquid-Liquid Extraction (LLE)

LLE is a conventional separation technique based on the differential solubility of a compound between two immiscible liquid phases, typically an aqueous phase and an organic solvent. organomation.comlibretexts.org For a moderately polar compound like this compound, LLE can be used to extract it from an aqueous sample into a suitable water-immiscible organic solvent. jsscacs.edu.in

The process generally involves:

Placing the aqueous sample in a separatory funnel.

Adding an appropriate organic solvent (e.g., diethyl ether, ethyl acetate, methylene (B1212753) chloride).

Vigorous shaking of the funnel to maximize the surface area between the two phases and facilitate the transfer of the analyte into the organic phase.

Allowing the layers to separate.

Draining the organic layer, which now contains the analyte. This process may be repeated several times with fresh solvent to improve recovery.

The combined organic extracts are then typically dried and concentrated by evaporation before being redissolved in a small volume of a suitable solvent for analysis.

While effective, LLE can be labor-intensive, time-consuming, and may require large volumes of organic solvents, which raises environmental and cost concerns. nih.gov Emulsion formation is also a common issue that can complicate the separation process. libretexts.orgnih.gov

Solid-Phase Extraction (SPE)

SPE is a more modern and efficient sample preparation technique that has become increasingly popular as an alternative to LLE. nasa.govoup.com It utilizes a solid sorbent material, packed into a cartridge or disk, to selectively adsorb the analyte from the liquid sample. biotage.com For extracting polar organic compounds like ketones from aqueous samples, various sorbents can be used, including reversed-phase silica (B1680970) (e.g., C8, C18), polymeric sorbents, or specific materials like Florisil® (magnesium silicate). nasa.govsigmaaldrich.comlcms.cz

The SPE process consists of four main steps:

Conditioning: The sorbent is wetted with a solvent (e.g., methanol) followed by water or buffer to prepare it for sample interaction.

Loading: The sample is passed through the cartridge, and the analyte is retained on the sorbent via hydrophobic or polar interactions.

Washing: A specific solvent is passed through the cartridge to wash away interfering compounds while the analyte remains bound to the sorbent.

Elution: A small volume of a strong solvent (e.g., acetonitrile, methanol) is used to disrupt the analyte-sorbent interactions and elute the purified, concentrated analyte. techbriefs.com

SPE offers several advantages over LLE, including higher efficiency, greater selectivity, reduced solvent consumption, elimination of emulsion problems, and ease of automation. nasa.govoup.com

Table 2: Comparison of LLE and SPE for this compound Extraction

FeatureLiquid-Liquid Extraction (LLE)Solid-Phase Extraction (SPE)
Principle Partitioning between two immiscible liquids. organomation.comPartitioning between a liquid sample and a solid sorbent. biotage.com
Solvent Consumption HighLow. organomation.com
Extraction Time Longer, more labor-intensive.Faster, especially with automation. oup.com
Efficiency/Recovery Can be lower and more variable. waters.comGenerally higher and more reproducible. waters.com
Selectivity Limited, based on solvent polarity.High, based on choice of specific sorbent. sigmaaldrich.com
Emulsion Formation Common problem. nih.govNot an issue. biotage.com
Automation DifficultEasily automated for high throughput.
Cost Lower solvent cost per sample, but higher labor cost.Higher cost for disposable cartridges, but lower labor and solvent disposal costs. oup.com

Future Directions and Emerging Research Avenues for 1 Chloro 3 Fluoro Propan 2 One

Integration of 1-Chloro-3-fluoro-propan-2-one into Flow Chemistry and Microreactor Systems

The integration of this compound into continuous flow chemistry and microreactor systems represents a significant opportunity to enhance the safety, efficiency, and scalability of its transformations. Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and residence time, which is particularly advantageous for handling reactive intermediates and exothermic reactions often associated with halogenated ketones. mdpi.comdurham.ac.uk

The hazardous nature of many fluorinating agents and the reactivity of α-haloketones make flow systems an ideal environment for their synthesis and subsequent reactions. durham.ac.uk Microreactors, with their high surface-area-to-volume ratio, facilitate rapid heat and mass transfer, enabling reactions to be performed under conditions that are often inaccessible in traditional batch setups. thieme-connect.de This can lead to higher yields, improved selectivity, and reduced byproduct formation. For instance, processes developed for other complex molecules, such as the industrial synthesis of certain aromatic amines, have been successfully optimized using continuous flow reactors to boost efficiency and yield. evitachem.com

Future research will likely focus on developing telescoped reaction sequences where this compound is generated and consumed in-situ within a continuous flow system, minimizing the isolation of potentially unstable intermediates. durham.ac.uk The table below summarizes typical parameters from flow chemistry syntheses of other complex active pharmaceutical ingredients (APIs), illustrating the potential for high-productivity processes that could be adapted for derivatives of this compound. mdpi.com

Table 1: Examples of API Synthesis in Flow Chemistry Systems

Product Key Transformation Residence Time Productivity Reference
Ibuprofen 1,2-Aryl Migration 10 min 9 mg/min mdpi.com
Rufinamide Convergent 3-Step Synthesis ~20 min (total) 239.4 mg/h mdpi.com

This table is based on data for analogous processes and is for illustrative purposes.

Exploration of Catalytic Applications for this compound Transformations

Catalysis offers a powerful toolkit for unlocking the synthetic potential of this compound in a selective and efficient manner. A key area of emerging research is the catalytic asymmetric reduction of the ketone moiety to produce chiral 1-chloro-3-fluoro-propan-2-ol, a valuable building block for pharmaceuticals.

Biocatalysis has already shown significant promise. In a notable example, this compound serves as a precursor for an intermediate fluoroketone used in the synthesis of enantiopure fluoromisonidazole (B1672914) antipodes. researchgate.net The crucial step involves the bioreduction of this ketone, catalyzed by alcohol dehydrogenases from Rhodococcus ruber (ADH-A) or Lactobacillus brevis (LBADH), to yield the desired chiral alcohol. researchgate.net This approach highlights the potential of enzymes to perform highly selective transformations under mild conditions. Similar biocatalytic reductions have been successful for related α-chloroketones, using organisms like Yarrowia lipolytica to achieve high yields of the corresponding (S)-alcohols.

Beyond bioreduction, research into chemocatalysis is expected to expand. This includes the development of transition-metal catalysts for:

Asymmetric Hydrogenation: Using chiral ligands to achieve high enantioselectivity in the reduction of the ketone.

Carbon-Carbon Bond Formation: Employing the enolate of this compound in catalytic aldol (B89426) or Mannich reactions.

Cross-Coupling Reactions: While challenging for aliphatic halides, advanced catalytic systems could enable selective cross-coupling at the C-Cl bond, analogous to the palladium-catalyzed reactions used for aryl halides. vulcanchem.com Modern ruthenium-based pincer catalysts, for example, have been shown to be effective in C-C bond formation involving other ketones. google.com

Table 2: Examples of Catalytic Reductions of Ketones

Substrate Catalyst/System Product Key Outcome Reference
Fluoroketone intermediate (from 1-chloro-3-fluoropropan-2-one) Alcohol Dehydrogenase (ADH-A or LBADH) Enantiopure (R)- or (S)-fluoroalcohols High enantioselectivity for radiotracer synthesis researchgate.net
1-Chloro-3-(4-methoxyphenyl)propan-2-one Yarrowia lipolytica (whole cells) (S)-1-Chloro-3-(4-methoxyphenyl)propan-2-ol 88% yield, biocatalytic reduction

This table provides examples of catalytic transformations on related ketone structures.

Development of Sustainable Synthesis and Application Strategies

Future research will increasingly prioritize the alignment of synthesis and application strategies for this compound with the principles of green chemistry. This involves designing processes that minimize waste, reduce energy consumption, and utilize less hazardous materials.

Key avenues for sustainable synthesis include:

Microwave-Assisted Synthesis: This technique can significantly shorten reaction times and improve energy efficiency compared to conventional heating, as demonstrated in the alkylation of 2-nitroimidazole (B3424786) with this compound. researchgate.net

Mechanochemistry: The use of ball milling can enable solvent-free or low-solvent reactions, reducing the environmental impact of volatile organic compounds. This approach has been successfully applied to other synthetic transformations, such as alkylations and sulfonylations, achieving high yields in minutes without bulk solvents. acs.org

Catalytic Routes: As discussed previously, employing catalysts (both chemical and biological) minimizes the need for stoichiometric reagents, leading to higher atom economy and less chemical waste. google.com Developing catalytic routes from simple precursors, such as the oxidation of 1-chloro-3-fluoro-propan-2-ol, could provide a greener alternative to classical synthesis methods. echemi.comnih.gov

In terms of applications, designing processes where this compound is used as an intermediate in one-pot or telescoped reactions avoids energy-intensive purification steps and reduces solvent use. bohrium.com The ultimate goal is to create a lifecycle for the compound that is both economically viable and environmentally benign.

Advanced Materials Science Applications Utilizing this compound Derived Structures

While currently underexplored, the unique structure of this compound makes it a compelling candidate for creating novel polymers and advanced materials. The presence of both chlorine and fluorine allows for the tuning of material properties such as thermal stability, chemical resistance, hydrophobicity, and polarity.

Potential research directions include:

Fluorinated Polymer Synthesis: The compound could serve as a monomer or a precursor to functionalized monomers. Polymers derived from it could exhibit unique properties conferred by the fluoromethyl group, such as low surface energy and high stability, making them suitable for specialized coatings, membranes, or advanced textiles. The importance of the difluoromethyl group (CF2H) in modifying material properties is well-documented and provides a strong rationale for exploring related structures. rsc.org

Functional Materials: The reactivity of the ketone and the C-Cl bond can be exploited to graft these molecules onto surfaces or into polymer backbones, creating materials with tailored functionalities. For example, structures derived from this ketone could be used in the design of synthetic receptors or other functional materials. ekb.eg

Liquid Crystals and Electro-optic Materials: The distinct dipole moments associated with the C-F and C-Cl bonds could be harnessed in the design of molecules for liquid crystals or other materials with specific electronic or optical properties.

Although direct applications are yet to be reported, related halogenated compounds are already of interest in materials science, suggesting a promising future for structures derived from this compound. evitachem.com

Computational Design of Novel this compound Based Reagents and Building Blocks

Computational chemistry provides a powerful platform for accelerating the discovery of new applications for this compound. By using theoretical models, researchers can predict the compound's reactivity, design novel derivatives, and screen for potential applications in silico before undertaking expensive and time-consuming laboratory experiments.

Key computational approaches include:

Reactivity Prediction: Methods like Density Functional Theory (DFT) can be used to model the electronic structure of this compound. researchgate.netbohrium.com This allows for the calculation of properties such as bond dissociation energies, atomic charges, and frontier molecular orbital (HOMO/LUMO) energies. researchgate.net Such analyses can predict the relative reactivity of the ketone carbonyl, the α-carbon, the C-Cl bond, and the C-F bond, guiding the design of highly selective chemical transformations. Computational studies on similar halogenated compounds have already shown how substituents significantly influence electron density and chemical reactivity.

Conformational Analysis: Computational modeling can predict the stable conformations of molecules derived from this compound, which is crucial for understanding their interaction with biological targets or their packing in a solid-state material. researchgate.net

Design of Covalent Binders: The compound's electrophilic nature makes it an ideal starting point for designing covalent inhibitors for enzymes. Computational protocols can be used to dock derivatives of this compound into the active sites of proteins and model the covalent bond formation with nucleophilic residues like lysine (B10760008) or cysteine, a strategy that has proven successful for other electrophiles. acs.org

By combining computational design with synthetic chemistry, researchers can rationally develop new reagents and building blocks based on the this compound scaffold for targeted applications in medicine, materials science, and beyond.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Chloro-3-fluoro-propan-2-one, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via Friedel-Crafts acylation using a Lewis acid catalyst (e.g., AlCl₃) to introduce the ketone group, followed by halogenation with Cl₂ or SOCl₂ for chloro-substitution and fluorination via HF or KF. Key variables include temperature control (0–5°C for halogenation to minimize side reactions) and solvent selection (anhydrous dichloromethane improves electrophilic substitution efficiency) .
  • Optimization : Yield improvements (>75%) are achieved by slow reagent addition and inert atmospheres (N₂/Ar) to prevent hydrolysis of intermediates.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what diagnostic peaks should be prioritized?

  • Techniques :

  • ¹H/¹³C NMR : Identify chloro- and fluoro-substituents via deshielding effects (e.g., carbonyl carbon at ~200 ppm in ¹³C NMR) .
  • FT-IR : Confirm ketone (C=O stretch at ~1700 cm⁻¹) and C-Cl/C-F bonds (600–800 cm⁻¹ and 1000–1100 cm⁻¹, respectively).
  • Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 138.5 (calculated) with fragments corresponding to Cl/F loss.

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for nucleophilic substitutions involving this compound?

  • Analysis Framework :

Variable Screening : Compare solvent polarity (e.g., DMSO vs. THF), nucleophile strength (e.g., amines vs. alkoxides), and temperature.

Mechanistic Studies : Use DFT calculations to model transition states and identify steric/electronic barriers. Fluorine’s electron-withdrawing effect may slow substitution at the β-carbon .

Kinetic Profiling : Monitor reactions via in-situ NMR to detect intermediates (e.g., enolate formation under basic conditions).

Q. What computational methods are suitable for predicting the reactivity of this compound in drug discovery pipelines?

  • Approach :

  • Docking Simulations : Use AutoDock Vina to model interactions with target enzymes (e.g., cytochrome P450) based on electrostatic potential maps.
  • QSPR Models : Corrate substituent effects (Cl/F electronegativity) with biological activity using partial least squares regression.
  • MD Simulations : Assess stability of protein-ligand complexes over 100-ns trajectories in GROMACS .

Q. How can crystallographic data resolve ambiguities in the stereoelectronic effects of this compound?

  • Protocol :

Single-Crystal Growth : Use slow evaporation in acetone/hexane (1:3) at 4°C.

Data Collection : Employ synchrotron radiation (λ = 0.7 Å) for high-resolution (<1.0 Å) datasets.

Refinement : Apply SHELXL for anisotropic displacement parameters and Hirshfeld surface analysis to quantify Cl···F interactions .

Q. What experimental designs are recommended for studying the environmental degradation pathways of this compound?

  • Design :

  • Hydrolysis Studies : React the compound in buffered solutions (pH 3–10) at 25–50°C, analyzing products via LC-MS.
  • Photolysis : Expose to UV light (254 nm) in aqueous TiO₂ suspensions; monitor fluoride release via ion chromatography.
  • Ecotoxicity : Use Daphnia magna assays (OECD 202) to assess acute toxicity, referencing EPA DSSTox data for comparative analysis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.